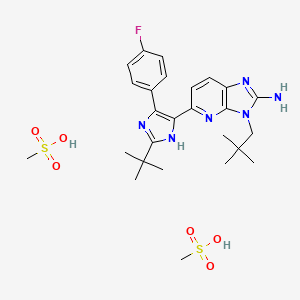
Ralimetinib Mesylate
Descripción general
Descripción
Ralimetinib Mesylate, also known as LY2228820, is a potent and selective ATP-competitive inhibitor of the α- and β-isoforms of p38 MAPK in vitro . It has been used in trials studying the treatment of various conditions such as Postmenopausal, Advanced Cancer, Adult Glioblastoma, Fallopian Tube Cancer, and Metastatic Breast Cancer .
Molecular Structure Analysis
Ralimetinib Mesylate has a molecular formula of C26H37FN6O6S2 and an average weight of 612.74 . Its structure includes several functional groups, such as fluorophenyl and imidazol rings .
Physical And Chemical Properties Analysis
Ralimetinib Mesylate is characterized by a water solubility of 0.00371 mg/mL, a logP of 5.62 (ALOGPS) or 6.04 (Chemaxon), and a pKa (Strongest Acidic) of 11.83 . It has a hydrogen acceptor count of 4, a hydrogen donor count of 2, and a rotatable bond count of 5 .
Aplicaciones Científicas De Investigación
Inhibition of p38 MAPK
LY2228820 is a potent and selective ATP-competitive inhibitor of the α and β isoforms of p38 MAPK . p38 MAPK is activated by cancer cells in response to environmental factors, such as oncogenic stress, radiation, and chemotherapy . It phosphorylates a number of substrates, including MAPKAP-K2 (MK2), and regulates the production/message stability of cytokines produced in the tumor microenvironment .
Antitumor Activity
LY2228820 has demonstrated antitumor activity . It has been shown to reduce the secretion of TNF-α, a pro-inflammatory cytokine, by lipopolysaccharide/IFN-γ–stimulated macrophages . This could potentially reduce inflammation and slow tumor growth.
Treatment of Glioblastoma
A phase 1 trial of ralimetinib with radiotherapy plus concomitant temozolomide has been conducted for the treatment of newly diagnosed glioblastoma . The results of this trial could provide valuable insights into the potential use of ralimetinib in treating this type of brain cancer.
Inhibition of EGFR
Recent research suggests that ralimetinib’s anti-cancer activity occurs due to its ability to inhibit EGFR, rather than p38α . This finding could have significant implications for the future clinical trials involving ralimetinib and the development of targeted cancer therapies.
Treatment of Hormone Receptor–Positive Metastatic Breast Cancer
Ralimetinib has been studied in combination with tamoxifen for women with hormone receptor–positive metastatic breast cancer refractory to aromatase inhibitors . This could potentially offer a new treatment option for patients with this type of breast cancer.
Mecanismo De Acción
Target of Action
LY2228820, also known as Ralimetinib Dimesylate or Ralimetinib Mesylate, is a potent and selective inhibitor of the α- and β-isoforms of p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK is activated in cancer cells in response to environmental factors, oncogenic stress, radiation, and chemotherapy . It plays a crucial role in tumor growth, invasion, metastasis, and drug resistance .
Mode of Action
LY2228820 is an ATP-competitive inhibitor of p38 MAPK . It potently and selectively inhibits the phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38 MAPK . This inhibition occurs in various cell types, including anisomycin-stimulated HeLa cells and anisomycin-induced mouse RAW264.7 macrophages .
Biochemical Pathways
The p38 MAPK pathway is a key player in the inflammatory response and is involved in the production of cytokines in the tumor microenvironment, such as TNF-α, interleukin-1β (IL-1β), IL-6, and CXCL8 (IL-8) . By inhibiting the phosphorylation of MK2, LY2228820 disrupts these downstream signaling pathways .
Pharmacokinetics
It’s noted that ly2228820 has been optimized for potency, selectivity, and drug-like properties, including oral bioavailability . This suggests that the compound can be effectively absorbed and distributed within the body.
Result of Action
LY2228820 reduces the secretion of TNF-α by lipopolysaccharide/IFN-γ–stimulated macrophages . In animal models, it inhibits tumor phospho-MK2 (p-MK2) in a dose-dependent manner and produces significant tumor growth delay in multiple in vivo cancer models, including melanoma, non–small cell lung cancer, ovarian, glioma, myeloma, and breast .
Action Environment
The p38 MAPK pathway, which LY2228820 targets, is activated in response to various environmental factors such as lipopolysaccharide (LPS), cytokines, heat/osmotic shock, radiation, and chemotherapy . This suggests that the efficacy and stability of LY2228820 could potentially be influenced by these environmental factors.
Safety and Hazards
Propiedades
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMJPIBAXVUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37FN6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235457 | |
| Record name | LY-2228820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ralimetinib Mesylate | |
CAS RN |
862507-23-1 | |
| Record name | Ralimetinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2228820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALIMETINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



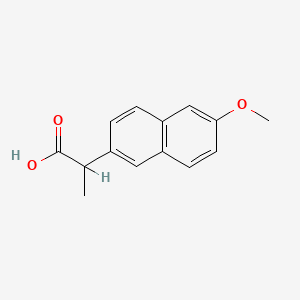
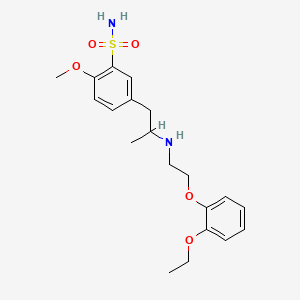

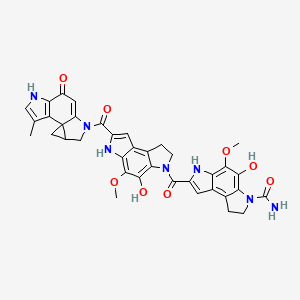
![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
![N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680432.png)
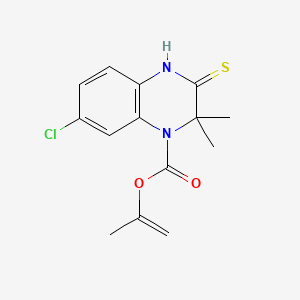
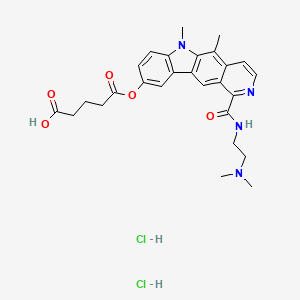
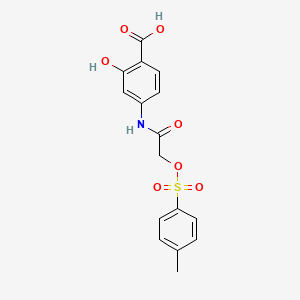
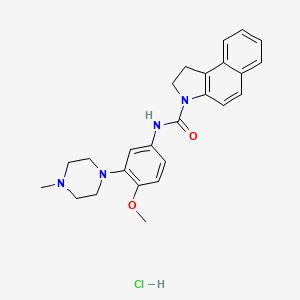

![1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1680444.png)